
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine, ethoxycarbonyl, and fluorine substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-5-(ethoxycarbonyl)-4-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions: (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, dioxane).
Conditions: Reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The primary mechanism of action for (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
These steps facilitate the formation of carbon-carbon bonds, making the compound a valuable reagent in organic synthesis.
類似化合物との比較
Phenylboronic acid: Lacks the bromine, ethoxycarbonyl, and fluorine substituents, making it less reactive in certain cross-coupling reactions.
4-Fluorophenylboronic acid: Similar in structure but lacks the bromine and ethoxycarbonyl groups, affecting its reactivity and selectivity.
2-Bromo-4-fluorophenylboronic acid: Similar but lacks the ethoxycarbonyl group, which can influence its solubility and reactivity.
Uniqueness: The unique combination of bromine, ethoxycarbonyl, and fluorine substituents in (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid enhances its reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H9BBrFO4 |
|---|---|
分子量 |
290.88 g/mol |
IUPAC名 |
(2-bromo-5-ethoxycarbonyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BBrFO4/c1-2-16-9(13)5-3-6(10(14)15)7(11)4-8(5)12/h3-4,14-15H,2H2,1H3 |
InChIキー |
KINPQUBMIPEDGR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1Br)F)C(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


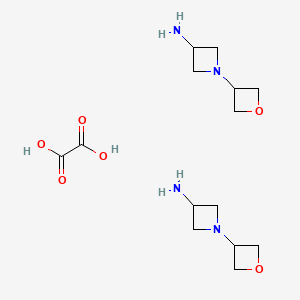
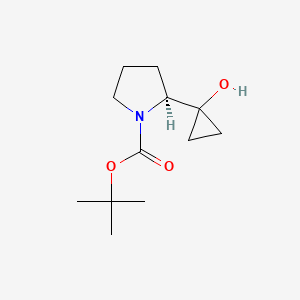
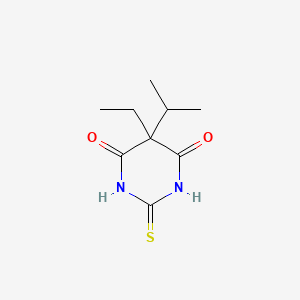

![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
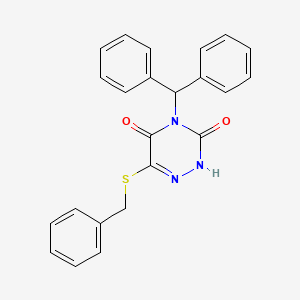
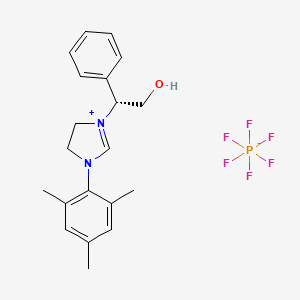
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)


![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
